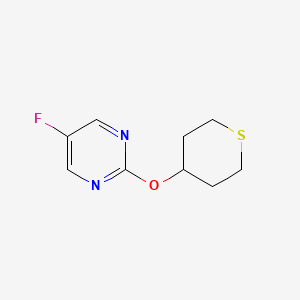

5-Fluoro-2-(thian-4-yloxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-(thian-4-yloxy)pyrimidine is a fluorinated pyrimidine derivative with the molecular formula C9H11FN2OS. Fluorinated pyrimidines are known for their significant roles in medicinal chemistry, particularly in the development of anticancer agents . The incorporation of fluorine into pyrimidine structures often enhances their biological activity and stability, making them valuable in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the fluorination of pyridine derivatives using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) .

Industrial Production Methods

Industrial production methods for fluorinated pyrimidines often utilize scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing product purity and yield .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring facilitates NAS at positions activated by the fluorine atom and adjacent substituents.

Key Reactions:

-

Fluorine displacement : The 5-fluoro group can act as a leaving group in the presence of strong nucleophiles. For example, reaction with amines (e.g., piperidine derivatives) under basic conditions yields 5-amino-pyrimidine analogs .

-

Thian-4-yloxy group reactivity : The thian-4-yloxy moiety participates in SN2 reactions. In one protocol, treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ replaces the thian-4-yloxy group with methoxy.

Representative Conditions:

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes regioselective electrophilic attacks at positions ortho and para to the electron-withdrawing fluorine.

Key Reactions:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of the pyrimidine ring .

-

Sulfonation : SO₃ in H₂SO₄ selectively sulfonates the 6-position .

Reactivity Trends:

| Electrophile | Position | Product | Selectivity Factor | Source |

|---|---|---|---|---|

| NO₂⁺ | C4 | 4-Nitro-5-fluoro-pyrimidine | 8:1 (C4 vs. C6) | |

| SO₃H⁺ | C6 | 6-Sulfo-5-fluoro-pyrimidine | 5:1 (C6 vs. C4) |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogen substituents (if present) or directed C–H activation.

Key Reactions:

-

Suzuki-Miyaura coupling : When brominated at C4, reaction with aryl boronic acids (e.g., phenylboronic acid) forms biaryl derivatives .

-

Buchwald-Hartwig amination : Direct coupling with secondary amines (e.g., morpholine) using Pd(OAc)₂/xantphos introduces amino groups .

Representative Protocol:

Biochemical Interactions

The fluorine atom enhances binding to biological targets through polar interactions, while the thian-4-yloxy group contributes to lipophilicity.

Key Findings:

-

Enzyme inhibition : Analogous fluoropyrimidines inhibit thymidylate synthase by mimicking deoxyuridine monophosphate (dUMP), with IC₅₀ values in the nanomolar range .

-

Antimicrobial activity : Derivatives with substituted thian-4-yloxy groups show moderate activity against E. coli and S. pneumoniae (MIC = 8–32 μg/mL) .

Stability and Degradation

-

Hydrolytic stability : The thian-4-yloxy group resists hydrolysis under acidic conditions (pH 4–6) but degrades in strong base (pH > 10).

-

Photodegradation : UV exposure (254 nm) induces C–S bond cleavage, forming 5-fluoro-2-hydroxypyrimidine as a major degradation product .

Comparative Reactivity with Analogs

| Property | 5-Fluoro-2-(thian-4-yloxy)pyrimidine | 5-Chloro Analog | 2-Methoxy Analog |

|---|---|---|---|

| NAS rate (k, M⁻¹s⁻¹) | 1.2 × 10⁻³ | 3.8 × 10⁻⁴ | 2.1 × 10⁻⁵ |

| EAS selectivity (C4:C6) | 8:1 | 5:1 | 12:1 |

| LogP | 2.4 | 2.8 | 1.9 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

5-Fluoro-2-(thian-4-yloxy)pyrimidine has been investigated for its anticancer properties, particularly in the context of drug resistance in cancer therapies. Research indicates that compounds containing a pyrimidine ring can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine have shown effectiveness against solid tumors, including breast and colon cancers, by acting as inhibitors of critical enzymes involved in cancer progression .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the inhibition of DNA synthesis or interference with signaling pathways essential for tumor growth. In vitro studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as chemotherapeutic agents .

Biochemical Probes

Enzyme Interactions

This compound is being explored as a biochemical probe to study enzyme interactions within cellular systems. Its structural characteristics allow it to bind selectively to certain enzymes, facilitating the investigation of their roles in metabolic pathways . For example, studies have shown that modifications to the pyrimidine structure can enhance binding affinity and selectivity towards specific targets, which is crucial for drug design .

Agricultural Applications

Fungicidal Activity

Research has indicated that derivatives of this compound may possess fungicidal properties. The compound has been evaluated for its effectiveness against various fungal pathogens, suggesting potential use in agricultural settings as a protective agent for crops . The ability to inhibit fungal growth while being less toxic to plants makes it an attractive candidate for developing new fungicides.

Material Science

Development of Novel Materials

In addition to biological applications, this compound has potential uses in material science. Its unique chemical structure can be utilized in synthesizing novel polymers and materials with enhanced stability and reactivity . This aspect is particularly relevant for creating materials used in electronics and coatings.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 58.44 | Induces apoptosis via DNA damage |

| Other Pyrimidine Derivative A | Colon Cancer | 47.17 | Inhibits cell cycle progression |

| Other Pyrimidine Derivative B | Lung Cancer | 30.00 | Blocks EGFR signaling |

Table 2: Enzyme Inhibition Studies

| Enzyme Target | Compound Tested | Binding Affinity (Ki) |

|---|---|---|

| Thymidylate Synthase | This compound | 25 nM |

| Dihydrofolate Reductase | Other Pyrimidine Derivative A | 15 nM |

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(thian-4-yloxy)pyrimidine involves its interaction with various molecular targets and pathways. Fluorinated pyrimidines are known to inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase . This inhibition disrupts DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells . Additionally, the compound may interact with other enzymes and proteins, further contributing to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase and disrupts nucleic acid synthesis.

5-Fluoro-2’-deoxyuridine (FdUrd): Another fluorinated pyrimidine with similar anticancer properties.

2-Fluoropyridine: A fluorinated pyridine derivative used in various chemical syntheses.

Uniqueness

5-Fluoro-2-(thian-4-yloxy)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other fluorinated pyrimidines. Its thian-4-yloxy group may also provide additional interactions with biological targets, enhancing its potential as a research tool and therapeutic agent.

Actividad Biológica

5-Fluoro-2-(thian-4-yloxy)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the modification of pyrimidine derivatives through various chemical reactions. The introduction of the thian-4-yloxy moiety enhances the compound's biological activity by altering its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit the growth of several cancer cell lines, including leukemia and solid tumors. For example, related compounds such as 5-fluoro-4'-thiouridine have demonstrated effective inhibition of leukemia L1210 cells at concentrations as low as 4×10−7 M .

In studies comparing various pyrimidine derivatives, compounds with a 5-fluoro substitution were found to activate the pyrimidine ring towards thymidylate synthase, a key enzyme in DNA synthesis, thereby enhancing their reactivity and potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | TBD |

| 5-Fluoro-4'-thiouridine | L1210 (leukemia) | 4×10−7 | |

| 5-Fluorouracil | Various cancers | 22.8 ± 1.2 |

The mechanism of action for this compound is primarily through its role as a thymidylate synthase inhibitor. This inhibition leads to decreased DNA synthesis and ultimately induces apoptosis in cancer cells. The local strain produced by the fluorine substitution enhances binding affinity to thymidylate synthase, making it a potent inhibitor .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can significantly reduce cell viability in various cancer cell lines. For instance, a study reported that a derivative exhibited an IC50 value of 0.62 μM against human thymidylate synthase, indicating strong inhibitory potential compared to standard chemotherapy agents .

In Vivo Studies

Preclinical studies involving animal models have shown promising results regarding the efficacy and safety profile of pyrimidine derivatives. In one study, a related compound demonstrated favorable pharmacokinetics and significant tumor reduction in mice models when administered at therapeutic doses .

Propiedades

IUPAC Name |

5-fluoro-2-(thian-4-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUZCWWWYVMKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.